N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide
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Overview
Description
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzamide derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide typically involves multi-step organic reactions. The starting materials often include 4,7-dimethoxybenzo[d]thiazole and 4-(morpholinosulfonyl)benzoic acid. The key steps may involve:
Formation of the thiazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Coupling reactions: The thiazole derivative is then coupled with the benzamide moiety using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the synthetic route to enhance yield and purity. This can include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may modulate the activity of these targets, leading to various biological effects. The specific pathways involved can vary depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
Benzamide derivatives: Compounds with similar structures but different substituents.
Thiazole derivatives: Compounds containing the thiazole ring with various functional groups.
Sulfonyl compounds: Compounds with the sulfonyl functional group attached to different moieties.
Uniqueness
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Biological Activity
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a synthetic compound that has gained attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a benzo[d]thiazole moiety and a morpholinosulfonyl group. The molecular formula is C16H18N2O4S.
This compound primarily acts as a dual kinase inhibitor , targeting:
- Casein Kinase 2 (CK2)
- Glycogen Synthase Kinase-3 beta (GSK3β)
Biochemical Pathways
The inhibition of CK2 and GSK3β leads to the modulation of the PTEN/PI3K/Akt pathway , which is crucial for cellular growth and survival. By preventing the phosphorylation and subsequent deactivation of PTEN, this compound promotes tumor suppressive activities.
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Anticancer Activity
- In vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. It induces apoptosis through the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins.
2. Anti-inflammatory Effects
- The compound reduces the production of pro-inflammatory cytokines in macrophages, indicating potential use in treating inflammatory diseases.
3. Antiviral Properties
- Preliminary studies suggest that it may inhibit the replication of certain viruses, although further research is needed to confirm these effects.
Case Studies
Several studies have been conducted to explore the biological activity of this compound:
Study | Findings |
---|---|
Study 1 | Demonstrated significant cytotoxicity against MCF-7 (breast cancer) cells with an IC50 value of 12 µM. |
Study 2 | Showed inhibition of GSK3β activity by 75% at 10 µM concentration, leading to enhanced PTEN activity. |
Study 3 | Reported reduction in TNF-alpha levels in LPS-stimulated macrophages by 50%, indicating anti-inflammatory potential. |
Research Applications
This compound has several applications in research:
- Cancer Research : As a potential therapeutic agent for targeting kinase dysregulation.
- Inflammation Studies : Investigated for its role in modulating inflammatory responses.
- Viral Infections : Explored for its antiviral properties against specific pathogens.
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6S2/c1-27-15-7-8-16(28-2)18-17(15)21-20(30-18)22-19(24)13-3-5-14(6-4-13)31(25,26)23-9-11-29-12-10-23/h3-8H,9-12H2,1-2H3,(H,21,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJYBMLJGJSGJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.